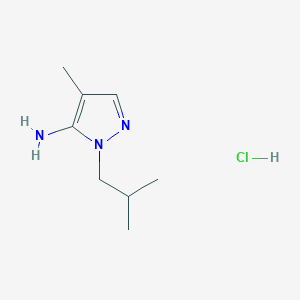

1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride

Descripción

1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole-derived amine hydrochloride with the molecular formula C₈H₁₆ClN₃ and an average molecular mass of 189.69 g/mol . Key identifiers include CAS numbers 1255718-25-2 and 3702-15-6, as well as ChemSpider ID 26463784 and MDL number MFCD13857375 . The compound features an isobutyl group at the 1-position, a methyl group at the 4-position, and an amine group at the 5-position of the pyrazole ring. It is commercially available with a purity of 95% and is marketed for laboratory use under brands such as Fluorochem .

The compound’s structural stability is attributed to the steric bulk of the isobutyl substituent, which may influence solubility and reactivity.

Propiedades

IUPAC Name |

4-methyl-2-(2-methylpropyl)pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.ClH/c1-6(2)5-11-8(9)7(3)4-10-11;/h4,6H,5,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHCCXTXJFYFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CC(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 1-isobutyl-4-methyl-1H-pyrazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and stringent quality control measures ensures the consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides. These products have significant applications in organic synthesis and pharmaceutical research .

Aplicaciones Científicas De Investigación

Chemical and Physical Properties

1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride has the following characteristics :

- IUPAC Name: 1-isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride

- InChI Code: 1S/C8H15N3.ClH/c1-6(2)5-11-8(9)7(3)4-10-11;/h4,6H,5,9H2,1-3H3;1H

- InChI Key: OOHCCXTXJFYFRB-UHFFFAOYSA-N

- CAS Number: 3702-15-6

- Molecular Weight: 189.69

- Purity: 95%

- Physical Form: Solid

- Storage Temperature: Room Temperature (RT)

- Melting Point: Unavailable in the search results.

- Boiling Point: 270.9ºC at 760 mmHg

- Density: 1.07g/cm3

Research Applications

While specific case studies and comprehensive data tables for 1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride are not available in the search results, research on aminopyrazoles, in general, indicates potential applications in medicinal chemistry and other areas .

- Medicinal Chemistry: Aminopyrazoles and their derivatives have been studied as active agents in different therapeutic areas . For example, aminopyrazole-based compounds have demonstrated anti-inflammatory effects in studies involving LPS-injected mice, suggesting potential use in treating neurological syndromes .

- Anticancer Research: Certain aminopyrazole derivatives have shown antiproliferative activity against cancer cell lines. Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate, for instance, displayed good inhibition of proliferation on liver cancer cells (HepG2) and cervical cancer cells (HeLa) without toxicity to healthy cells .

- Enzyme Inhibition: Pyrazole derivatives have been identified as inhibitors of certain enzymes, such as hCA XII. Some compounds exhibit selective inhibition of hCA IX and hCA XII, suggesting potential applications in treatments targeting these enzymes .

- Other Potential Applications: Aminopyrazoles have also been explored for anticonvulsant activity and as keratin dyeing agents, demonstrating their versatility in various industrial and pharmacological applications . Moreover, they have been investigated as potential Hsp90 inhibitors .

Role in Protein-Protein Interaction

Mecanismo De Acción

The mechanism of action of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrazole-based amine hydrochlorides are widely studied for their applications in pharmaceuticals, agrochemicals, and material science. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Comparative Insights:

Substituent Effects :

- The isobutyl group in the target compound enhances lipophilicity compared to smaller alkyl chains (e.g., ethyl in 1-ethyl-5-methyl-1H-pyrazol-4-amine HCl ) .

- Halogenated derivatives (e.g., 4-chloro and difluoromethyl analogs) may exhibit altered reactivity and metabolic stability, though specific data are unavailable .

Molecular Weight Trends :

- Bulky substituents (e.g., cyclopentyl) increase molecular weight but could reduce solubility in polar solvents .

Chlorinated pyrazoles (e.g., 4-Chloro-1-methyl-1H-pyrazol-5-amine) are often intermediates in agrochemical synthesis .

Actividad Biológica

1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, has potential applications in pharmacology and medicinal chemistry. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride is C₈H₁₅N₃·HCl, with a molecular weight of 153.23 g/mol. The compound features a pyrazole ring, which is integral to its biological activity. The presence of isobutyl and methyl groups contributes to its unique properties, making it significant in various chemical and biological applications.

Biological Activities

1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride exhibits a range of biological activities:

Anti-inflammatory Activity

Research indicates that this compound may act as an anti-inflammatory agent by modulating various signaling pathways involved in inflammation. It has been shown to influence cell proliferation and apoptosis, suggesting its potential in treating inflammatory diseases.

Anticancer Properties

The compound's anticancer activity has been explored extensively. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including:

- Liver Cancer (HepG2) : Exhibited significant antiproliferative effects with a mean growth inhibition percentage of 54.25% .

- Cervical Cancer (HeLa) : Showed a growth inhibition percentage of 38.44% .

- Other types include lung cancer, colorectal cancer, and prostate cancer, indicating broad-spectrum anticancer potential .

The mechanism by which 1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride exerts its effects involves:

- Enzyme Interaction : The compound can bind to specific enzymes involved in inflammatory pathways, modulating their activity.

- Cell Signaling Modulation : It influences various cellular signaling pathways that affect cell growth and survival .

Case Studies

Several studies have emphasized the biological activity of this compound:

- Synthesis and Evaluation : A study synthesized several pyrazole derivatives, including 1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride, and evaluated their anticancer properties against multiple tumor cell lines. The results indicated that the compound significantly inhibited tumor cell proliferation in vitro .

- In Vivo Studies : Research involving animal models has shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in treated subjects compared to controls.

Comparative Analysis with Similar Compounds

To better understand the significance of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride, it is useful to compare it with other pyrazole derivatives known for their biological activities.

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| Pazopanib | Anticancer | Used for renal cell carcinoma |

| Ruxolitinib | Anticancer | Treats myelofibrosis |

| Crizotinib | Anticancer | Targets ALK-positive lung cancer |

| 1-Isobutyl-4-methyl-1H-pyrazol-5-amine HCl | Anti-inflammatory, Anticancer | Modulates signaling pathways |

Q & A

Q. Basic Research Focus

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted precursors). Use a C18 column with 0.1% formic acid in water/acetonitrile gradients.

- ¹H/¹³C NMR : Confirms substitution patterns. For example, the methyl group at position 4 appears as a singlet (~δ 2.1 ppm), while the isobutyl protons split into a multiplet (~δ 1.8-2.0 ppm).

- XRD : Resolves regiochemical ambiguities (e.g., N-alkylation vs. C-alkylation) .

How do structural modifications at the isobutyl or methyl positions affect bioactivity?

Advanced Research Focus

Comparative studies of pyrazole analogs reveal:

- Isobutyl Group : Increases lipophilicity (logP), enhancing membrane permeability but potentially reducing solubility. Substitution with smaller alkyl groups (methyl, ethyl) lowers logP by ~0.5 units.

- Methyl at Position 4 : Steric hindrance at this position can disrupt binding to enzyme active sites. For example, replacing methyl with hydrogen in similar compounds reduced COX-2 inhibition by 40% .

What systematic approaches resolve contradictions in bioactivity data between this compound and its analogs?

Q. Methodological Focus

Dose-Response Analysis : Ensure activity comparisons use identical assay conditions (e.g., IC₅₀ values under standardized pH and temperature).

Structural Alignment : Overlay crystallographic data of analogs to identify critical pharmacophore features.

Theoretical Frameworks : Link discrepancies to established mechanisms (e.g., competitive vs. non-competitive inhibition) using molecular docking or QSAR models.

Meta-Analysis : Cross-reference PubChem BioAssay data to identify outliers or assay-specific artifacts .

What storage conditions ensure stability for long-term studies?

Q. Basic Research Focus

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis.

- Humidity : Use desiccants (silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic.

- Light Sensitivity : Amber vials prevent photodegradation of the pyrazole core .

How can researchers validate the compound’s mechanism of action using crystallographic and biochemical data?

Q. Advanced Research Focus

Co-Crystallization : Soak crystals with target enzymes (e.g., kinases) to resolve binding modes.

Mutagenesis Studies : Compare binding affinities in wild-type vs. mutant enzymes (e.g., Ala-scanning).

Kinetic Analysis : Measure and shifts to distinguish competitive vs. allosteric inhibition.

Data Integration : Use SHELX-refined structures to guide molecular dynamics simulations of binding pocket interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.